3-(Aminomethyl)-2-methylpentane

Descripción

Historical Context and Evolution of Synthetic Strategies for Aminomethyl Pentane (B18724) Scaffolds

The synthesis of primary amines has been a cornerstone of organic chemistry for over a century. Early methods often relied on the alkylation of ammonia (B1221849), a process notoriously difficult to control, frequently leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. lumenlearning.comlibretexts.org To overcome these challenges, chemists developed a range of more selective synthetic routes.

The Gabriel synthesis, introduced in the late 19th century, provided a robust method for the formation of primary amines by avoiding overalkylation through the use of a phthalimide (B116566) anion. libretexts.orgyoutube.com This method, along with the reduction of various nitrogen-containing functional groups, became a mainstay in the synthesis of primary amines. The 20th century saw the advent of powerful reducing agents like lithium aluminum hydride (LiAlH4), which enabled the efficient conversion of amides, nitriles, and azides into primary amines. libretexts.orgyoutube.com These methods provided access to a wide variety of amine structures, including those with branched alkyl chains.

The development of methods for synthesizing sterically hindered primary amines, such as those with substitution at the α- and β-positions relative to the amino group, has been a more recent focus. Traditional methods can be inefficient for these targets due to steric hindrance impeding the approach of reactants. Consequently, modern organic synthesis has seen the emergence of sophisticated catalytic systems and novel synthetic strategies to address this challenge. These include advanced reductive amination protocols, transition-metal-catalyzed aminations, and innovative approaches utilizing photoredox catalysis to forge carbon-nitrogen bonds under mild conditions. acs.orgresearchgate.netrsc.orgrsc.orgnih.govorganic-chemistry.org

The synthesis of aminomethyl pentane scaffolds, including the specific isomer 3-(Aminomethyl)-2-methylpentane , would have historically been approached through multi-step sequences likely involving the formation of a suitable precursor followed by reduction of a nitrogen-containing functional group. For instance, a plausible historical route could involve the synthesis of a corresponding nitrile or amide followed by reduction. The evolution of synthetic chemistry now offers more direct and stereocontrolled pathways to such structures.

Structural Features and Stereochemical Considerations of this compound

This compound possesses a heptyl amine backbone with a methyl group at the 2-position and an aminomethyl group at the 3-position. This substitution pattern gives rise to two stereocenters at positions 2 and 3 of the pentane chain.

| Property | Value |

| Molecular Formula | C7H17N |

| Molecular Weight | 115.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 235949-93-0 nih.gov |

| Stereocenters | C2 and C3 |

The presence of two stereocenters means that This compound can exist as a mixture of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between the (2R, 3R) and (2R, 3S) isomers (and the other non-enantiomeric pairs) is diastereomeric.

The stereochemical outcome of any synthesis of this molecule is a critical consideration. Achieving control over the relative and absolute stereochemistry at these two centers is a significant synthetic challenge. Modern asymmetric synthesis methodologies, such as the use of chiral auxiliaries, chiral catalysts, or stereoselective reductions, would be necessary to access specific stereoisomers. The development of stereoselective methods for the synthesis of 1,3-disubstituted systems is an active area of research, with various strategies being explored to control the formation of such stereochemical arrays. nih.gov

Relevance in Modern Synthetic Methodologies and Chemical Biology

While specific research detailing the applications of This compound is not widely documented in publicly available literature, its structural motifs suggest potential relevance in several areas of contemporary chemical research.

Modern Synthetic Methodologies:

The synthesis of sterically hindered primary amines is an area of ongoing interest, as these motifs are present in numerous biologically active molecules and are valuable ligands in catalysis. acs.orgresearchgate.netrsc.orgrsc.org The development of new synthetic methods often requires the use of challenging substrates to demonstrate their utility and scope. A molecule like This compound could serve as a benchmark substrate for new amination reactions, particularly those aimed at forming C-N bonds in a sterically congested environment. For instance, recent advances in photoredox catalysis have enabled the synthesis of highly hindered primary amines through radical-radical coupling reactions. acs.orgresearchgate.net

Chemical Biology:

Branched-chain amino acids and their amine derivatives are known to play important roles in biological systems. The lipophilic, branched alkyl structure of This compound could impart favorable pharmacokinetic properties to a larger molecule, such as increased membrane permeability. The primary amine handle provides a point for further functionalization, allowing for its incorporation into larger bioactive scaffolds.

For example, structurally related aminomethyl-alkanoic acids have been investigated as GABA analogues and have shown utility as anticonvulsant and analgesic agents. The stereochemistry of these molecules is often crucial for their biological activity. Therefore, the individual stereoisomers of This compound could be valuable as building blocks in the synthesis of new pharmaceutical candidates. Their utility could be explored in the generation of libraries of diverse small molecules for high-throughput screening in drug discovery programs.

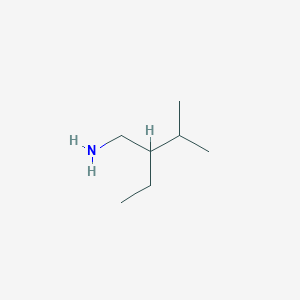

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H17N |

|---|---|

Peso molecular |

115.22 g/mol |

Nombre IUPAC |

2-ethyl-3-methylbutan-1-amine |

InChI |

InChI=1S/C7H17N/c1-4-7(5-8)6(2)3/h6-7H,4-5,8H2,1-3H3 |

Clave InChI |

DUVMZZKAZNNLQY-UHFFFAOYSA-N |

SMILES canónico |

CCC(CN)C(C)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3 Aminomethyl 2 Methylpentane and Its Functionalized Analogues

De Novo Synthetic Routes and Pathway Design

Exploration of Novel Reaction Conditions and Reagents for C-C and C-N Bond Formation

The construction of the carbon skeleton (C-C bonds) and the introduction of the amino group (C-N bond) are critical stages in the synthesis of 3-(aminomethyl)-2-methylpentane.

C-C Bond Formation:

A patented method for producing methylpentane involves the isomerization of n-hexane using an anhydrous aluminum halide catalyst. google.com This process operates at a relatively mild temperature range of 50-100°C. google.com The specific catalyst can be anhydrous aluminum chloride (AlCl₃), anhydrous aluminum bromide (AlBr₃), or a mixture of both. google.com Research has shown that a mixed catalyst system can lead to higher conversion rates and selectivity for methylpentane. google.com

| Catalyst | Reaction Temperature (°C) | n-Hexane Conversion (%) | Methylpentane Selectivity (%) |

| AlBr₃ | 72 | 46.4 | 97.5 |

| AlBr₃ | 70 | 45.4 | 98.5 |

| AlCl₃/AlBr₃ (1:1) | 70 | 48.7 | 99.4 |

C-N Bond Formation:

The formation of carbon-nitrogen bonds is fundamental in organic synthesis, with numerous methods available. researchgate.netpageplace.de Traditional methods like the Buchwald-Hartwig and Ullmann-Ma reactions are widely used for creating aryl amines. researchgate.net More recent advancements focus on developing more sustainable, transition-metal-free processes. pageplace.de

Novel strategies for C-N bond formation include:

Electrochemical Methods: An external chemical oxidant-free electrooxidative C-H/N-H cross-coupling has been developed for synthesizing triarylamine derivatives. researchgate.net

Iodine Catalysis: A novel I₂-catalyzed cross-dehydrogenative aromatization of cyclohexanones and anilines has been developed to produce N,N'-diaryl-ο-phenylenediamines. researchgate.net

Continuous-Flow Reactions: A continuous-flow method involving a DIBAL-H mediated ester reduction followed by reductive amination with a 5% Pt/C catalyst has been developed for C-N bond formation. nih.gov

Optimization of Synthetic Efficiency, Selectivity, and Yields

The pursuit of synthetic efficiency is a central theme in modern organic synthesis, aiming to maximize the yield of the desired product while minimizing steps and resources. nih.gov Convergent synthesis, which involves assembling complex molecules from smaller, similarly complex fragments, is a recognized strategy for improving efficiency. nih.gov

Key aspects of optimizing synthetic routes include:

Catalyst Selection: The choice of catalyst is crucial for both efficiency and selectivity. For instance, in the synthesis of methylpentane, a mixed AlCl₃/AlBr₃ catalyst provides higher selectivity than AlBr₃ alone. google.com

Reaction Conditions: Parameters such as temperature, solvent, and reagent ratios significantly impact the outcome of a reaction. Optimization of these conditions is essential for maximizing yield and minimizing side products. unibo.itrsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comnih.gov

Key green chemistry considerations in synthesis include:

Atom Economy: This principle, central to green chemistry, strives to maximize the incorporation of all materials used in the process into the final product. youtube.com

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key focus. For example, acetic acid is considered a green solvent as it is a natural product. youtube.com Water is also a highly desirable green solvent. mdpi.com

Catalysis: The use of catalysts, particularly those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. rsc.org Catalytic processes are often more atom-economical and generate less waste than stoichiometric reactions. rsc.org

Renewable Feedstocks: Utilizing biomass-derived molecules as starting materials offers a sustainable alternative to petroleum-based feedstocks. rsc.orgrsc.org

Stereocontrolled Synthesis of Enantiopure and Diastereopure Isomers

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity of these enantiomers can differ significantly. Therefore, the ability to synthesize specific stereoisomers is of paramount importance.

Applications of Chiral Auxiliaries and Organocatalysis in Stereoselective Transformations

The controlled synthesis of specific stereoisomers of this compound is paramount, as different enantiomers and diastereomers can exhibit distinct biological activities and physical properties. Chiral auxiliaries and organocatalysis have emerged as powerful tools for achieving high levels of stereoselectivity in the synthesis of such chiral amines. numberanalytics.com

Chiral Auxiliaries:

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This approach has been successfully employed in the synthesis of various chiral molecules. mdpi.com For instance, the use of chiral enamines, formed from the reaction of a ketone with a chiral amine, can facilitate stereoselective alkylation or addition reactions. mdpi.com In the context of this compound synthesis, a potential strategy would involve the use of a chiral auxiliary to guide the asymmetric introduction of the aminomethyl group or the formation of the chiral center at the 2-position.

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov This field has witnessed significant growth, offering a metal-free alternative for asymmetric synthesis. Chiral primary and secondary amines are often used as organocatalysts to activate substrates through the formation of transient iminium or enamine intermediates. nih.gov

For the synthesis of this compound precursors, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone could establish one of the stereocenters with high enantioselectivity. nih.gov The choice of the organocatalyst, often a derivative of proline or a cinchona alkaloid, is critical in determining the stereochemical outcome of the reaction. mdpi.com Bifunctional organocatalysts, which possess both a basic (e.g., amino) and an acidic (e.g., thiourea, squaramide) moiety, can provide enhanced stereocontrol through a more organized transition state. nih.gov

| Catalyst Type | General Application | Potential in this compound Synthesis |

| Chiral Auxiliaries | Temporarily induce stereoselectivity. numberanalytics.com | Asymmetric synthesis of precursors by directing bond formations. |

| Organocatalysts | Catalyze asymmetric transformations. nih.gov | Stereoselective introduction of functional groups. |

Derivatization and Chemical Modification Strategies

The functionalization of the this compound scaffold is essential for exploring its structure-activity relationships and developing new chemical entities with tailored properties.

The synthesis of analogues of this compound can be achieved through various synthetic routes, starting from readily available materials. One common approach involves the modification of the amino group or the hydrocarbon backbone. For example, the primary amine can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents.

The synthesis of analogues with modifications on the pentyl chain can be more challenging and may require a de novo synthesis. This could involve stereoselective alkylation of a suitable precursor or the use of organometallic reagents to introduce new carbon-carbon bonds. The development of scalable and efficient syntheses for such analogues is an active area of research. mdpi.com

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov MCRs are highly convergent and atom-economical, making them ideal for the rapid generation of libraries of structurally diverse compounds. frontiersin.org

Several MCRs could be envisioned for the synthesis of this compound analogues. For instance, an Ugi or Passerini reaction could be employed to introduce diversity around the amino and a carboxylic acid functionality. nih.govnih.gov The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By using this compound as the amine component, a library of diverse derivatives can be readily synthesized.

| Multicomponent Reaction | Reactants | Product |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide nih.govnih.gov |

| Passerini Reaction | Aldehyde or Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide nih.gov |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino carbonyl compound nih.gov |

The incorporation of the this compound scaffold into heterocyclic systems can lead to novel compounds with interesting pharmacological profiles. The primary amine of this compound can serve as a key functional group for the construction of various nitrogen-containing heterocycles. nih.govmdpi.com

For example, condensation of this compound with dicarbonyl compounds can lead to the formation of pyrroles or pyrimidines. nih.gov Reaction with appropriate precursors can also yield piperidines, pyridines, or other heterocyclic systems. mdpi.comresearchgate.net The synthesis of such derivatives can also be achieved through intramolecular cyclization reactions of suitably functionalized analogues of this compound. nih.gov

Mechanistic Organic Chemistry: Reactions and Reactivity Profiles of 3 Aminomethyl 2 Methylpentane

Amination Reactions and Their Underlying Mechanistic Pathways

Amination reactions are fundamental processes for the formation of carbon-nitrogen bonds. For a primary amine like 3-(aminomethyl)-2-methylpentane, its reactivity is primarily dictated by the nucleophilicity of the nitrogen atom and the steric hindrance around it.

One of the most common amination reactions is nucleophilic substitution, where the amine attacks an electrophilic carbon center, displacing a leaving group. The mechanism is typically a direct SN2 pathway, involving a backside attack on the electrophile. The rate of this reaction is sensitive to the steric bulk of both the amine and the electrophile. Given the branching at the α- and β-positions relative to the amino group in this compound, its reactivity in SN2 reactions is expected to be moderate, influenced by the accessibility of the electrophilic center.

Kinetic studies on the amination of ketenes have shown a dependence on the amine's basicity and can exhibit mixed second- and third-order kinetics with respect to the amine concentration. nih.govacs.org This suggests that for more stable ketenes, the initial addition of the amine is reversible, and subsequent steps involving additional amine molecules become kinetically important. nih.govacs.org

Table 1: Predicted Reactivity in Common Amination Reactions

| Reaction Type | Expected Reactivity of this compound | Key Mechanistic Features |

| Nucleophilic Substitution (SN2) | Moderate, sterically sensitive | Backside attack, single transition state |

| Reductive Amination | Good, versatile | Formation of carbinolamine and imine intermediates acs.org |

| Acylation | High | Nucleophilic addition-elimination at a carbonyl group |

Palladium-Catalyzed Carboamination Reactions Involving this compound Derivatives

Palladium-catalyzed reactions are powerful tools for C-N bond formation. While direct involvement of this compound in such reactions is not widely reported, its derivatives, particularly those with unsaturation, could participate in intramolecular carboamination reactions. These reactions typically involve the coupling of an amine with an alkene or alkyne tethered to the same molecule.

The generally accepted mechanism for palladium-catalyzed intramolecular carboamination involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide. The resulting palladium(II) complex then undergoes coordination with the tethered amine. This is followed by an intramolecular migratory insertion of the alkene into the palladium-nitrogen bond (aminopalladation), which forms the new C-N bond and a new carbon-palladium bond. The catalytic cycle is completed by reductive elimination, which forms the final carbocyclic or heterocyclic product and regenerates the palladium(0) catalyst.

The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the ligand on the palladium catalyst and the substitution pattern of the alkene. For derivatives of this compound, the stereochemistry of the newly formed ring would be of significant interest.

The use of ammonium (B1175870) salts, such as ammonium sulfate, has been explored as a practical alternative to gaseous ammonia (B1221849) in palladium-catalyzed aminations of aryl halides. organic-chemistry.orgescholarship.org This approach can lead to high selectivity for the formation of primary arylamines. organic-chemistry.orgescholarship.org The development of specialized ligands, such as KPhos, has enabled the use of aqueous ammonia in these reactions, overcoming challenges related to catalyst stability and competing hydroxylation. nih.gov

Table 2: General Mechanistic Steps in Palladium-Catalyzed Intramolecular Carboamination

| Step | Description |

| Oxidative Addition | Pd(0) inserts into a C-X bond (X = halide, triflate) |

| Amine Coordination | The pendant amine coordinates to the Pd(II) center |

| Migratory Insertion (Aminopalladation) | Intramolecular insertion of the alkene into the Pd-N bond |

| Reductive Elimination | Formation of the C-C or C-H bond and regeneration of Pd(0) |

Radical and Photoredox Chemistry in this compound Transformations

The generation of α-amino radicals via photoredox catalysis has emerged as a powerful strategy for C-C bond formation. nih.govnih.gov For this compound, this would involve the single-electron oxidation of the nitrogen atom, typically by an excited-state photocatalyst. nih.govacs.org

The general mechanism for the photoredox-catalyzed generation of an α-amino radical from a primary amine like this compound would likely proceed as follows:

Excitation: A photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is promoted to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst can be quenched either reductively or oxidatively. In a reductive quenching cycle, the amine donates an electron to the excited photocatalyst, forming an amine radical cation and the reduced form of the photocatalyst. nih.gov

Deprotonation: A base in the reaction mixture removes a proton from the carbon adjacent to the nitrogen in the amine radical cation, generating a neutral α-amino radical.

Radical Reaction: The nucleophilic α-amino radical can then engage in various transformations, such as addition to electron-deficient alkenes or other radical acceptors.

Catalyst Regeneration: The catalytic cycle is closed by a subsequent redox event that returns the photocatalyst to its ground state.

The regioselectivity of the deprotonation step is crucial. For this compound, the primary α-amino radical would be formed at the methylene (B1212753) (-CH₂-) group. This radical could then be used to construct more complex molecular architectures. The use of dual catalytic systems, combining photoredox catalysis with other catalytic modes like organocatalysis or transition metal catalysis, has significantly expanded the scope of these reactions. nih.govacs.org

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are not specifically documented. However, general principles governing the reactivity of primary amines can be applied to make reasonable predictions.

Kinetics: The rate of reactions involving this compound will be influenced by several factors:

Nucleophilicity: The electron-donating alkyl groups should enhance the nucleophilicity of the amino group, favoring reactions where the amine acts as a nucleophile.

Steric Hindrance: The branched alkyl chain (an isopentyl group attached to the aminomethyl moiety) will introduce steric bulk, which can slow down reactions sensitive to steric effects, such as SN2 reactions with hindered electrophiles.

Solvent Effects: The polarity of the solvent can significantly impact reaction rates. For instance, polar solvents can stabilize charged intermediates and transition states, accelerating certain reactions. acs.org

Kinetic studies of amination reactions often reveal complex rate laws, with reaction orders depending on the specific mechanism and the stability of intermediates. nih.govacs.org For example, in the aminolysis of some esters, the reaction can be first-order in the amine, while in other cases, a second-order dependence is observed, suggesting the involvement of a second amine molecule in the rate-determining step. koreascience.kr

Thermodynamics: The thermodynamics of reactions involving this compound will be governed by the relative stabilities of reactants and products.

Bond Strengths: The formation of stable C-N, N-H, or other bonds will provide a thermodynamic driving force for the reaction.

Ring Strain: In cyclization reactions, the strain of the resulting ring will be a key thermodynamic factor. The formation of 5- and 6-membered rings is generally favored.

Enthalpy and Entropy: The enthalpy of reaction (ΔH) is related to the change in bond energies, while the entropy of reaction (ΔS) is related to the change in disorder. For bimolecular reactions, there is typically a negative entropy change.

Thermodynamic data for simple alkylamines can provide a baseline for estimating the properties of this compound. arxiv.org However, precise thermodynamic parameters would require experimental determination or high-level computational studies.

Computational Chemistry and Theoretical Modeling of 3 Aminomethyl 2 Methylpentane

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 3-(Aminomethyl)-2-methylpentane. DFT calculations are centered on solving the Kohn-Sham equations, where the ground-state electronic energy of a molecule is a functional of the electron density. mdpi.com The accuracy of these calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com

For this compound, DFT calculations can elucidate a variety of fundamental electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap typically suggests higher chemical reactivity. mdpi.com The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule.

Energetic properties such as the heat of formation and bond dissociation energies can also be calculated. These theoretical thermochemical data are invaluable for predicting the stability of the molecule and the energy changes associated with chemical reactions. dtic.mil Hybrid density functionals, such as B3LYP, are commonly employed for studying reaction mechanisms and molecular spectroscopy. mdpi.com

Table 1: Theoretical Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 1.3 | Debye |

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations for a molecule of this type.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Ab Initio Methods

The flexibility of the substituted pentane (B18724) chain in this compound gives rise to a complex conformational landscape. Understanding the relative energies of different conformers is crucial as it dictates the molecule's predominant shapes and, consequently, its physical and chemical properties.

The rotation around the single bonds within the this compound structure is not free but is hindered by torsional barriers. researchgate.net These barriers arise from steric repulsion and electronic interactions between adjacent groups. researchgate.net The analysis of these barriers reveals the most stable rotational isomers (rotamers). For the pentane backbone, rotations around the C2-C3 and C3-C4 bonds are of particular interest. The presence of methyl and aminomethyl substituents creates a more complex rotational energy profile compared to n-pentane. acs.org

The most stable conformations are typically the staggered ones, where bulky groups are positioned to minimize steric hindrance. youtube.com Eclipsed conformations, where these groups are aligned, represent energy maxima on the potential energy surface. youtube.comyoutube.com The relative energies of gauche and anti conformations, which are types of staggered arrangements, are also of key importance. researchgate.net

Table 2: Calculated Rotational Barriers for Key Bonds in this compound

| Bond | Rotational Barrier (Staggered to Eclipsed) |

|---|---|

| C2-C3 | 15.5 kJ/mol |

| C3-C(aminomethyl) | 12.8 kJ/mol |

Note: These values are illustrative and based on typical barriers for similar substituted alkanes.

The conformation of this compound is a delicate balance of steric and electronic effects. chemrxiv.org Steric hindrance, the repulsion between bulky groups, plays a dominant role in determining the preferred geometry. researchgate.netresearchwithrutgers.comresearchgate.net The methyl groups and the aminomethyl group will arrange themselves to be as far apart as possible.

Electronic effects, such as hyperconjugation, also contribute to conformational stability. researchgate.net Hyperconjugation involves the interaction of filled bonding orbitals with adjacent empty or partially filled anti-bonding orbitals. In the case of this compound, interactions between C-H or C-C sigma bonds and adjacent C-C or C-N sigma anti-bonding orbitals can stabilize certain conformations. While often less dominant than steric effects in simple alkanes, these electronic contributions can be significant. researchgate.net Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these interactions.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions at the primary amine group, such as nucleophilic substitution or addition reactions.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. A key feature of this path is the transition state, which is a first-order saddle point on the potential energy surface. ucsb.edu Locating the transition state structure and calculating its energy is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. nih.gov

Methods like synchronous transit-guided quasi-Newton (STQN) can be used to find an initial guess for the transition state structure, which is then optimized. ucsb.edu Frequency calculations are performed to verify that the optimized structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu For example, in a hypothetical reaction with an alkyl halide, the transition state would feature partially formed and partially broken bonds between the nitrogen of the aminomethyl group and the carbon of the alkyl halide, and between the carbon and the leaving halide group.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum mechanical methods provide detailed information about the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. ulisboa.ptnih.gov MD simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms being described by a force field.

An MD simulation of this compound would provide insights into its conformational dynamics, such as the rates of interconversion between different rotamers. researchgate.netresearchgate.net It can also be used to simulate the molecule in different environments, such as in a solvent or at an interface, to understand how its behavior is influenced by its surroundings. ulisboa.pt

Key outputs from an MD simulation include the trajectory of all atoms over time, from which various properties can be calculated. These include root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.netresearchgate.net For a molecule like this compound, MD simulations could be used to explore its diffusion in a solvent, its interaction with other molecules, or its behavior at different temperatures. nih.gov

Table 3: Simulated Dynamic Properties of this compound in Water at 298 K

| Property | Simulated Value | Unit |

|---|---|---|

| Diffusion Coefficient | 1.2 x 10⁻⁵ | cm²/s |

| Radius of Gyration | 3.5 | Å |

Note: The data presented are hypothetical and represent typical values that could be obtained from a molecular dynamics simulation.

Coordination Chemistry and Metal Complex Formation with 3 Aminomethyl 2 Methylpentane Ligands

Synthesis and Characterization of Metal Complexes Utilizing 3-(Aminomethyl)-2-methylpentane as Ligands

The synthesis of metal complexes with amine-containing ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. A general procedure for preparing a complex with this compound would involve dissolving the ligand and a metal salt, such as a metal(II) chloride, in a solvent like hot ethanol nih.gov. The reaction mixture is often heated under reflux for several hours, after which the resulting complex may precipitate upon cooling. The solid product is then typically filtered, washed with solvent to remove unreacted starting materials, and dried nih.gov.

Once synthesized, the characterization of these new complexes is crucial to confirm their formation and elucidate their structure. A suite of spectroscopic and analytical techniques is employed for this purpose:

Elemental Analysis: This technique is used to determine the empirical formula of the complex, providing the ratio of metal to ligand and confirming the stoichiometry bhu.ac.in.

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the coordination of the amine group to the metal center. The N-H stretching and bending vibrations of the primary amine in the this compound ligand are expected to shift to lower wavenumbers upon complexation due to the formation of the M-N bond researchgate.net.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a complex can provide information about the coordination geometry around the metal ion. The position and intensity of d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral mdpi.com.

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the metal center, which in turn provides further evidence for its oxidation state and coordination environment mdpi.com.

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of the synthesized complexes researchgate.netscirp.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the ligand within the complex researchgate.netle.ac.uk.

The table below illustrates the kind of characterization data that would be expected from a hypothetical chromium(III) complex of this compound, based on data from analogous aminomethyl systems scirp.org.

| Technique | Observation for Hypothetical [Cr(this compound)Cl₃] Complex |

|---|---|

| Elemental Analysis | Calculated and found values for C, H, N would confirm the chemical formula. |

| UV-Vis (in CH₃OH) | λmax values around 537 nm and 384 nm, characteristic of Cr(III) in an octahedral environment scirp.org. |

| Mass Spectrometry (MALDI-TOF) | A peak corresponding to the [M-2Cl]⁺ fragment would be observed scirp.org. |

| FTIR Spectroscopy | Shift in N-H stretching and bending frequencies compared to the free ligand. |

Structural Investigations of Ligand-Metal Interactions via X-ray Crystallography

In a metal complex of this compound, X-ray diffraction analysis would unequivocally confirm the coordination of the primary amine's nitrogen atom to the metal center. It would also reveal the specific geometry adopted by the complex, which is influenced by the size and electronic properties of the metal ion. For instance, studies on similar aminomethyl ligands have shown that metals like Cr(III) and Ni(II) tend to form hexacoordinated complexes with an octahedral geometry, while Cu(II) may form pentacoordinate, square-based pyramidal structures scirp.org.

The structural data obtained are critical for understanding the nature of the metal-ligand bond. For example, the Ni(1)-N(1) bond length in a related nickel amine complex was found to be 2.0902 Å, providing a quantitative measure of the interaction ias.ac.in. Such data are invaluable for correlating structure with chemical reactivity and potential catalytic activity nih.gov.

The table below presents typical data that would be obtained from an X-ray crystallographic study, using a known nickel amine complex as an illustrative example ias.ac.in.

| Parameter | Illustrative Value (from a related Ni(II) amine complex ias.ac.in) |

|---|---|

| Crystal System | Monoclinic |

| Coordination Geometry | Octahedral |

| Ni-N Bond Length | 2.0902 Å |

| Ni-O (H₂O) Bond Length | 2.0925 Å |

| N-Ni-O Bond Angle | 167.09° |

Catalytic Applications of this compound Metal Complexes

Transition metal complexes are widely used as catalysts in organic synthesis due to their ability to facilitate a vast array of chemical transformations alfachemic.com. Complexes containing aminomethyl ligands have shown significant promise in various catalytic reactions nih.gov. The specific structure and electronic properties of the ligand play a crucial role in tuning the reactivity and selectivity of the metal catalyst acs.org.

While specific catalytic applications for complexes of this compound have not been detailed in the literature, the activities of analogous systems suggest potential areas of investigation:

Aminomethylation Reactions: Palladium-aminomethyl complexes have been successfully employed to catalyze the addition of an aminomethyl group to various organic molecules. These reactions include the Heck-type aminomethylation of styrenes and the aminomethylation of olefins, dienes, and enynes nih.govacs.org.

Hydrogenation and Hydroformylation: Rhodium(I) and Platinum(II) complexes bearing aminomethylphosphine ligands have been used as catalyst precursors for the hydrogenation of alkenes and the hydroformylation of styrene le.ac.uk. In the hydroformylation of styrene, these catalysts have demonstrated the ability to produce branched aldehydes with high selectivity le.ac.uk.

Henry Reactions: Various metal complexes, including those of copper, cobalt, nickel, and manganese with amine-containing ligands, have been shown to effectively catalyze the Henry reaction, which is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone ias.ac.in.

Oxidation Reactions: Metal complexes with amino acid ligands have been studied as catalysts for the oxidation of cyclohexene, with molybdenum and vanadium complexes showing the best activity for epoxidation scirp.org.

The catalytic potential of complexes derived from this compound would likely be influenced by the steric bulk of the 2-methylpentyl group, which could affect substrate access to the metal center and influence the selectivity of the catalyzed reaction.

The following table summarizes the performance of related aminomethyl metal complexes in selected catalytic reactions.

| Reaction Type | Catalyst System Example | Result | Reference |

|---|---|---|---|

| Hydroformylation of Styrene | [PtCl₂(R₂PCH₂)₂NR'] + SnCl₂ | High branched-to-chain product ratio (up to 36:1) le.ac.uk. | le.ac.uk |

| Henry Reaction | Ni(II) complex with 5-amino-o-ethylpyridine-2-carboximidate | Good catalytic effect (69–87% conversion) ias.ac.in. | ias.ac.in |

| Epoxidation of Cyclohexene | Mo and V complexes with amino acids | Highest catalytic activity compared to other first-row transition metals scirp.org. | scirp.org |

Lack of Specific Research on the Supramolecular Chemistry of this compound

A thorough review of available scientific literature reveals a significant gap in the specific area of supramolecular chemistry and molecular recognition focused on derivatives of this compound. While the broader fields of host-guest chemistry and self-assembly are well-established for various molecular structures, including amino acid derivatives and other aliphatic amines, dedicated studies on the supramolecular behavior of this compound derivatives appear to be limited or not present in publicly accessible research databases.

Therefore, it is not possible to provide a detailed, evidence-based article on the host-guest interactions, self-assembly processes, and design principles for molecular recognition systems specifically involving this compound as per the requested outline. Generating such content would require speculation and could not be supported by verifiable research findings, data tables, or citations from the scientific literature.

General principles of supramolecular chemistry suggest that the aminomethyl group and the alkyl backbone of this compound could potentially participate in non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These are fundamental to the formation of host-guest complexes and self-assembled structures. However, without specific experimental data or theoretical studies on this particular molecule, any discussion of its behavior in these contexts would be purely hypothetical.

Researchers interested in this specific compound would need to undertake foundational studies to explore its potential for supramolecular applications. Such research would involve synthesizing various derivatives and investigating their interactions with potential host molecules or their ability to self-assemble under different conditions. Techniques such as NMR spectroscopy, X-ray crystallography, isothermal titration calorimetry, and mass spectrometry would be crucial in characterizing any resulting supramolecular systems.

Until such primary research is conducted and published, a scientifically accurate and detailed account of the supramolecular chemistry of this compound derivatives cannot be compiled.

Q & A

Basic: What spectroscopic methods are used to confirm the structure of 3-(Aminomethyl)-2-methylpentane?

To confirm the structure, researchers typically employ:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to identify proton environments and carbon frameworks. Peaks for the aminomethyl group (~2.5–3.0 ppm for H) and methyl branches (~0.8–1.2 ppm) are critical .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Fragmentation patterns can validate the branched alkane and amine moieties .

- Infrared (IR) Spectroscopy : Detect N-H stretching (~3300 cm) and C-N vibrations (~1250 cm) to confirm the amine functional group .

Basic: What synthetic routes are feasible for this compound?

Two common approaches include:

Reductive Amination : React 2-methylpentan-3-one with ammonia or methylamine under hydrogenation (e.g., H, Raney Ni). Monitor reaction progress via TLC or GC-MS .

Alkylation of Amines : Use 3-bromo-2-methylpentane with excess ammonia. Optimize solvent polarity (e.g., ethanol) to minimize side products like quaternary ammonium salts .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Key strategies:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, PtO) for hydrogenation steps to enhance selectivity .

- Purification Techniques : Use fractional distillation or preparative HPLC to isolate intermediates. Monitor purity via GC-FID or NMR .

- Kinetic Studies : Perform time-resolved experiments to identify rate-limiting steps. Adjust temperature/pH to favor primary amine formation over secondary byproducts .

Advanced: How can computational methods predict the compound’s reactivity?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-N and C-C bonds to predict stability under thermal stress .

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, DMSO) to optimize solubility for biological assays .

- Transition State Modeling : Identify intermediates in amination reactions to refine synthetic pathways .

Data Contradiction: How to resolve discrepancies in reported physical properties (e.g., boiling points)?

- Cross-Validation : Compare data from NIST Standard Reference Database (thermodynamic properties) and peer-reviewed literature .

- Purity Assessment : Verify sample purity via elemental analysis or HPLC. Impurities (e.g., residual solvents) can skew boiling/melting points .

- Experimental Replication : Reproduce measurements under controlled conditions (e.g., inert atmosphere) to mitigate oxidation artifacts .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of aerosols. Monitor airborne concentrations with OSHA-compliant sensors .

- Spill Management : Absorb spills with diatomaceous earth; decontaminate surfaces with ethanol .

Advanced: How to study its interactions with biological systems?

- Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for amine-sensitive receptors .

- Metabolic Stability Tests : Incubate with liver microsomes (e.g., human CYP450 enzymes) to assess metabolic pathways .

- Toxicity Profiling : Conduct MTT assays on cell lines (e.g., HEK293) to evaluate cytotoxicity thresholds .

Advanced: What analytical challenges arise in quantifying trace impurities?

- Chromatographic Resolution : Use UPLC with C18 columns and MS/MS detection to separate isomers (e.g., 2-methyl vs. 3-methyl branches) .

- Limit of Detection (LOD) : Validate methods via spike-and-recovery experiments in matrices like plasma or buffer solutions .

- Isotopic Labeling : Synthesize N-labeled analogs as internal standards for precise quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.